N-Acetylglycyl-D-glutamic acid
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Overview
Description
N-Acetylglycyl-D-glutamic acid is an excitatory peptide, more potent than L-glutamic acid at inducing seizures in mice . It has been withdrawn from sale for commercial reasons .
Molecular Structure Analysis
The molecular weight of N-Acetylglycyl-D-glutamic acid is 246.22 and its molecular formula is C9H14N2O6 . The SMILES representation of its structure is O=C(O)CCC@H=O)NC(CNC(C)=O)=O
.
Physical And Chemical Properties Analysis
N-Acetylglycyl-D-glutamic acid is soluble to 50 mM in water . It should be stored at room temperature .
Scientific Research Applications
Excitatory Neurotransmitter Research
N-Acetylglycyl-D-glutamic acid has been identified as an excitatory peptide, which is more potent than L-glutamic acid at inducing seizures in mice. This suggests its potential application in neuroscience research, particularly in studies related to excitatory neurotransmission and seizure disorders .
Drug Delivery Systems
Related compounds such as poly-γ-glutamic acid (γ-PGA) have been utilized in drug delivery applications due to their biocompatible and biodegradable properties. N-Acetylglycyl-D-glutamic acid could be explored for similar applications, leveraging its structural properties for targeted drug delivery .
Biomedical Material Fabrication
Research on thermo-sensitive polymers like poly(N-acetyl-L-glutamic acid-co-lysine methyl ester) indicates potential for N-Acetylglycyl-D-glutamic acid in the fabrication of biomedical materials that respond to temperature changes, which could be useful in creating smart drug delivery systems or tissue engineering scaffolds .
Enhanced Bioproduction
The addition of γ-poly glutamic acid has been shown to significantly improve bacterial nanocellulose (BNC) production. N-Acetylglycyl-D-glutamic acid might be investigated for its effects on the bioproduction of other valuable biomaterials or biofuels, given its structural similarity to γ-PGA .
Mechanism of Action
Target of Action
N-Acetylglycyl-D-glutamic acid primarily targets the glutamate receptors . These receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission.
Mode of Action
N-Acetylglycyl-D-glutamic acid interacts with its targets, the glutamate receptors, by acting as an excitatory peptide . This interaction leads to changes in the receptor’s activity, which can result in increased neuronal excitability.
Pharmacokinetics
It is known that the compound issoluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The primary molecular and cellular effect of N-Acetylglycyl-D-glutamic acid’s action is the induction of seizures . This is due to its excitatory effect on the glutamate receptors, leading to increased neuronal activity.
properties
IUPAC Name |
(2R)-2-[(2-acetamidoacetyl)amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYJLQESPLSOP-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@H](CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424981 |
Source
|
Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylglycyl-D-glutamic acid | |
CAS RN |
135701-69-8 |
Source
|
Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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